
Minoxidil β-D-Glucuronide Methyl Ester
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₁₆H₂₅N₅O₇, distinguishing it from the basic minoxidil glucuronide conjugate through the addition of a methyl group that forms the ester linkage. The compound represents a dual modification of the parent minoxidil molecule, incorporating both glucuronic acid conjugation and subsequent methyl esterification. The systematic chemical name reflects its complex structure: the glucuronide portion maintains the β-D-configuration characteristic of biological glucuronidation processes, while the methyl ester component provides additional chemical stability and altered pharmacokinetic properties.
The nomenclature system for this compound follows established pharmaceutical chemistry conventions, where the β-D-Glucuronide designation indicates the specific stereochemical configuration of the sugar moiety attached to the minoxidil core structure. The methyl ester component represents a further chemical modification that typically occurs through synthetic processes rather than natural metabolic pathways. Chemical databases and pharmaceutical suppliers recognize this compound under various catalog designations, with specialized research chemical companies maintaining specific product codes for analytical and research applications.
Table 1: Chemical Identifiers for this compound
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₅N₅O₇ |
Molecular Weight | Approximately 399.40 g/mol |
Chemical Classification | Glucuronide Methyl Ester |
Stereochemistry | β-D-Configuration |
Parent Compound | Minoxidil |
The structural complexity of this compound necessitates careful chemical characterization through multiple analytical techniques. Advanced spectroscopic methods including nuclear magnetic resonance spectroscopy and mass spectrometry provide definitive structural confirmation, while chromatographic techniques enable separation and purification for research applications. The compound's identity verification requires comparison with established reference standards and comprehensive analytical profiling to ensure chemical purity and structural integrity.
Historical Context and Discovery
The development of this compound emerged from extensive research into minoxidil metabolism and the need for stable analytical reference standards. Historical investigations into minoxidil biotransformation revealed that glucuronidation represents the primary metabolic pathway, with approximately ninety percent of administered minoxidil undergoing this conjugation process. Early metabolic studies demonstrated that the major excretory product in both monkey and human subjects was a glucuronide conjugate of minoxidil, establishing the fundamental importance of this metabolic transformation.
The pharmaceutical industry's growing emphasis on metabolite identification and quantification during the late twentieth century further accelerated development of specialized glucuronide derivatives. Regulatory requirements for comprehensive metabolic profiling created demand for authentic reference standards, including both native metabolites and synthetic derivatives that could support analytical method validation and bioequivalence studies.
Significance in Pharmaceutical Research
This compound holds particular significance in pharmaceutical research as a critical component for analytical method development and validation. The compound serves as an essential reference standard for bioanalytical laboratories conducting minoxidil pharmacokinetic studies, providing a stable alternative to the native glucuronide metabolite that may exhibit stability challenges under certain analytical conditions. Research applications encompass method development for ultra-high-performance liquid chromatography coupled with tandem mass spectrometry, where precise quantification of minoxidil metabolites requires authenticated reference materials.
The compound's utility extends to drug development programs where comprehensive metabolite profiling supports regulatory submissions. Pharmaceutical companies utilize this compound in establishing analytical methods that can distinguish between various minoxidil metabolites, enabling accurate assessment of drug disposition and elimination pathways. This analytical capability proves particularly valuable in bioequivalence studies where regulatory agencies require demonstration of equivalent systemic exposure to both parent drug and major metabolites.
Research institutions investigating glucuronidation pathways benefit from the availability of this specialized compound for mechanistic studies. The methyl ester derivative provides a stable platform for investigating enzymatic processes involved in glucuronide metabolism, including potential hydrolysis pathways and tissue distribution characteristics. Such research contributes to broader understanding of Phase II metabolic processes and their role in drug elimination and detoxification.
Table 2: Research Applications of this compound
Application Area | Research Purpose | Analytical Benefit |
---|---|---|
Bioanalytical Method Development | Reference Standard | Enhanced Stability |
Pharmacokinetic Studies | Metabolite Quantification | Precise Measurement |
Regulatory Submissions | Method Validation | Compliance Support |
Mechanistic Research | Pathway Investigation | Controlled Studies |
The compound's role in quality control applications extends to pharmaceutical manufacturing, where analytical laboratories require stable reference materials for ongoing product testing and release. Manufacturing facilities producing minoxidil-containing formulations utilize these reference standards to ensure consistent analytical performance and regulatory compliance throughout product lifecycle management.
Relationship to Parent Compound Minoxidil
The relationship between this compound and its parent compound minoxidil reflects fundamental principles of drug metabolism and chemical modification. Minoxidil, chemically designated as 2,4-pyrimidinediamine,6-(1-piperidinyl)-, 3-oxide, undergoes extensive biotransformation following administration, with glucuronidation representing the predominant metabolic pathway. This metabolic transformation involves conjugation with glucuronic acid at the N-oxide position in the pyrimidine ring, creating a more water-soluble metabolite that facilitates renal elimination.
The glucuronidation process fundamentally alters the pharmacological properties of minoxidil through increased hydrophilicity and modified tissue distribution characteristics. While the parent compound exhibits potent vasodilatory activity through potassium channel activation, the glucuronide conjugate demonstrates significantly reduced pharmacological activity. However, research indicates that minoxidil-o-glucuronide retains some biological activity, though substantially less than the parent drug. This relationship between parent compound and metabolite illustrates the complex interplay between chemical structure and biological function.
The subsequent methyl esterification of the glucuronide conjugate represents a synthetic modification that further alters the compound's properties. Unlike the naturally occurring glucuronidation process, methyl ester formation typically occurs through chemical synthesis under controlled laboratory conditions. This modification enhances chemical stability while maintaining the structural integrity of the glucuronide linkage, creating a derivative that serves specialized analytical and research purposes.
Table 3: Comparative Properties of Minoxidil and Its Glucuronide Methyl Ester
Property | Minoxidil | This compound |
---|---|---|
Molecular Formula | C₉H₁₅N₅O | C₁₆H₂₅N₅O₇ |
Water Solubility | Limited | Enhanced |
Pharmacological Activity | High | Reduced |
Metabolic Stability | Substrate | More Stable |
Analytical Utility | Parent Drug | Reference Standard |
The structural relationship between minoxidil and its glucuronide methyl ester demonstrates the progression from active pharmaceutical ingredient through metabolic transformation to specialized analytical derivative. This progression illustrates how pharmaceutical chemistry adapts natural metabolic processes to create useful research tools and analytical standards. The preservation of the core minoxidil structure within the glucuronide methyl ester maintains molecular recognition characteristics essential for analytical applications while providing enhanced stability and modified physicochemical properties.
Understanding this relationship proves crucial for researchers investigating minoxidil pharmacology, metabolism, and analytical chemistry. The glucuronide methyl ester serves as a chemical bridge between the active parent compound and its primary metabolic fate, providing insights into both the biological transformation processes and the analytical challenges associated with metabolite detection and quantification in biological matrices.
Properties
Molecular Formula |
C₁₆H₂₅N₅O₇ |
---|---|
Molecular Weight |
399.4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Minoxidil β-D-Glucuronide Methyl Ester (inferred properties) with key structural analogs:
Key Differentiators
Protecting Groups and Stability: Minoxidil’s ester likely shares stability advantages with Raltegravir’s triacetylated glucuronide, which resists enzymatic hydrolysis in vitro . Unlike 4-Nitrophenyl β-D-glucuronide (a chromogenic substrate for UGT assays), Minoxidil’s ester may prioritize metabolic tracer applications over enzymatic studies .
Biological Activity Modulation: Glucuronidation often reduces parent drug activity, but methyl esters (e.g., apigenin-7-O-β-D-glucuronide methyl ester) can retain or enhance bioactivity by improving membrane permeability . Mycophenolic acid glucuronide demonstrates that glucuronide conjugates may exhibit unique pharmacological profiles, such as enhanced antitumor effects .
Solubility and Reactivity: Acetylated glucuronides (e.g., 2,3,4-Tri-O-acetyl-D-glucuronide) show higher solubility in organic solvents, whereas benzoylated derivatives (e.g., D-Glucuronic Acid Methyl Ester tribenzoate) exhibit antimicrobial properties due to lipophilic groups . Minoxidil’s ester may balance solubility and reactivity based on its protecting groups.
Q & A
Q. What are the established synthetic pathways for β-D-glucuronide methyl ester derivatives, and how can they be adapted for Minoxidil β-D-Glucuronide Methyl Ester?
Synthesis of β-D-glucuronide methyl esters typically involves glycosylation reactions using activated glucuronic acid donors. For example, kaempferol-7-O-β-D-glucuronide was synthesized via a multi-step process: (a) protection of hydroxyl groups with acetyl or benzyl groups, (b) coupling with 1-bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester using Ag₂O and CaSO₄ as catalysts, and (c) deprotection using Na₂CO₃ in methanol/water . Adapting this method for Minoxidil would require optimizing reaction conditions (e.g., solvent, catalyst, temperature) to accommodate Minoxidil’s unique pyrimidine ring and amino groups.
Q. How can NMR and MS techniques characterize the structural integrity of this compound?
Structural characterization involves:
- ¹H/¹³C NMR : Identifying glucuronide conjugation via anomeric proton signals (δ ~5.0–5.5 ppm) and methyl ester peaks (δ ~3.6–3.8 ppm). For example, HMBC correlations in rhamnetin-3-O-β-D-glucuronide confirmed glycosidic linkages .
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, with fragmentation patterns confirming glucuronide loss (m/z 176) and methyl ester groups (m/z 15). Quercetin glucuronide methyl esters showed diagnostic peaks at m/z 477 [M-H]⁻ and fragments at m/z 301 (aglycone) .
Q. What solvent systems are optimal for purifying β-D-glucuronide methyl esters via column chromatography?
Reversed-phase C18 columns with gradients of methanol/water or acetonitrile/water (e.g., 30–70% methanol over 40 minutes) are effective, as demonstrated for apigenin-7-O-β-D-glucuronide methyl ester . Normal-phase silica columns with ethyl acetate/hexane mixtures (e.g., 3:7 to 7:3) can separate acetylated intermediates .
Advanced Research Questions
Q. What in vitro models are suitable for studying the antiproliferative mechanisms of this compound?
- Cell Lines : Use cancer cell lines like MCF-7 (breast), HT-29 (colon), and HEP G2 (liver) for IC₅₀ determination via MTT assays. Apigenin-7-O-β-D-glucuronide methyl ester showed IC₅₀ values of 38.92–42.09 µg/mL in these models, with 5-fluorouracil as a positive control .
- Gene Expression Analysis : RT-PCR can assess inhibition of oncogenic pathways (e.g., COX-2 downregulation in MCF-7 cells, with fold changes quantified via ΔΔCt method) .
Q. How do structural modifications (e.g., esterification, glycosylation) influence the bioavailability and metabolic stability of β-D-glucuronide methyl esters?
- Esterification : Methyl esters enhance lipophilicity, improving membrane permeability. For example, mycophenolic acid β-D-glucuronide methyl ester showed higher cellular uptake than its parent glucuronide .
- Glycosylation : The position of glucuronide conjugation (e.g., 3-O vs. 7-O) affects metabolic resistance. Quercetin 3-O-β-D-glucuronide methyl ester exhibited slower hydrolysis by β-glucuronidase compared to non-methylated analogs .
Q. What analytical challenges arise in quantifying β-D-glucuronide methyl esters in biological matrices, and how can they be addressed?
- Matrix Effects : Use LC-MS/MS with isotope-labeled internal standards (e.g., clofibric acid-d4 acyl-β-D-glucuronide) to correct for ion suppression .
- Hydrolysis Prevention : Add β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to serum/plasma samples during collection .
Data Contradictions and Resolution
Q. Discrepancies in reported IC₅₀ values for similar β-D-glucuronide methyl esters: How to interpret variability?
Apigenin-7-O-β-D-glucuronide methyl ester showed IC₅₀ values ranging from 38.92 µg/mL (HEP G2) to 42.09 µg/mL (HT-29) . Variability may stem from:
- Assay Conditions : Differences in incubation time (24–72 hours) and serum concentration in media.
- Cell Line Heterogeneity : Genetic mutations or expression of drug-efflux pumps (e.g., P-glycoprotein).
- Resolution : Standardize protocols (e.g., 48-hour incubation, 10% FBS) and validate with multiple cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.